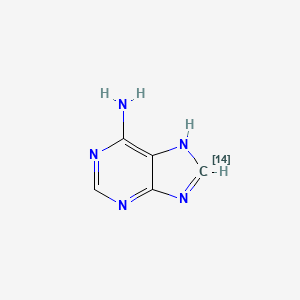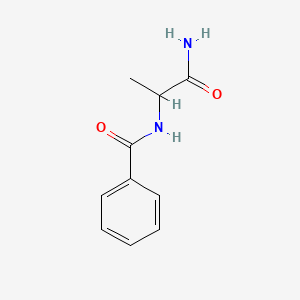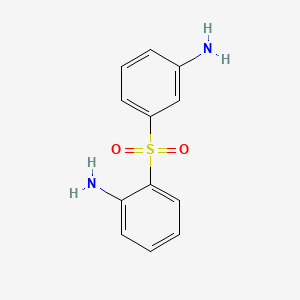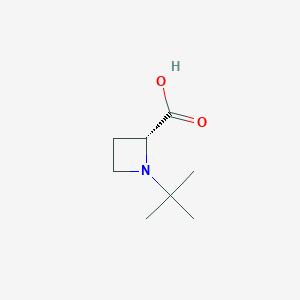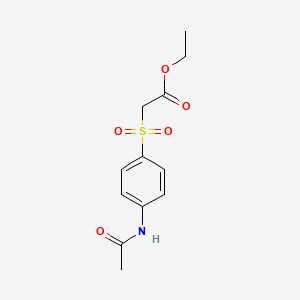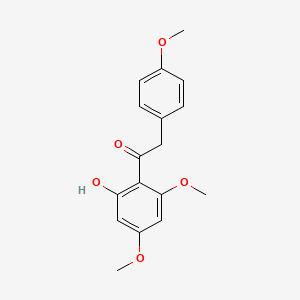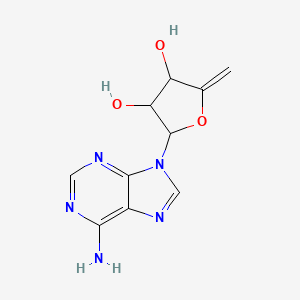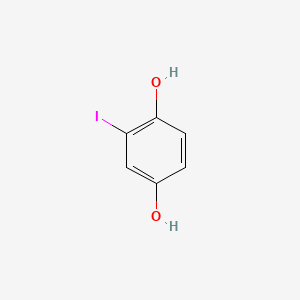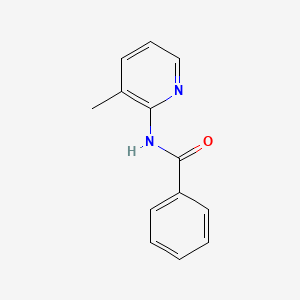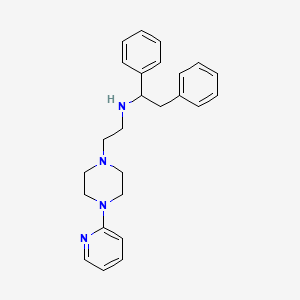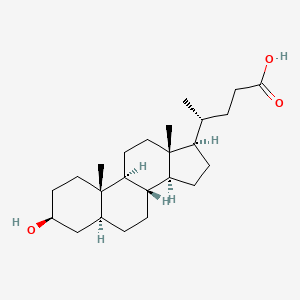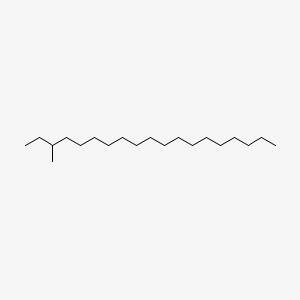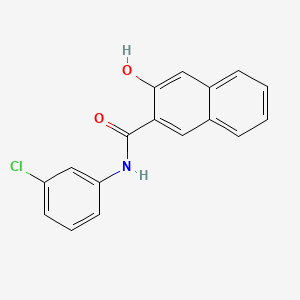
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE is a chemical compound with the molecular formula C17H12ClNO2. It is also known by other names such as 2-Naphthalenecarboxamide, N-(3-chlorophenyl)-3-hydroxy- and 3-Hydroxy-2-naphthalenecarboxylic acid (3-chlorophenyl)-amide . This compound is characterized by its unique structure, which includes a naphthalene ring, a hydroxyl group, and a chlorinated aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE typically involves the reaction of 3-hydroxy-2-naphthoic acid with m-chloroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:
Condensation Reaction: The carboxylic acid group of 3-hydroxy-2-naphthoic acid reacts with the amine group of m-chloroaniline to form an amide bond.
Catalysts and Solvents: The reaction may require the use of catalysts such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-naphthoic acid: Similar structure but lacks the chlorinated aniline moiety.
3-Hydroxy-2-naphthoic acid: Similar structure but lacks the chlorinated aniline moiety.
m-Chloroaniline: Contains the chlorinated aniline moiety but lacks the naphthalene ring.
Uniqueness
2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE is unique due to the presence of both the hydroxyl group on the naphthalene ring and the chlorinated aniline moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
5442-40-0 |
|---|---|
Molekularformel |
C17H12ClNO2 |
Molekulargewicht |
297.7 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21) |
InChI-Schlüssel |
CUTAMZZNECWJOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)Cl)O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)Cl)O |
| 5442-40-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


